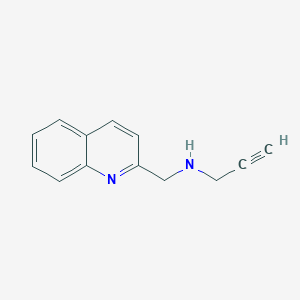

(Prop-2-yn-1-yl)(quinolin-2-ylmethyl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(quinolin-2-ylmethyl)prop-2-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2/c1-2-9-14-10-12-8-7-11-5-3-4-6-13(11)15-12/h1,3-8,14H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFRITLDAMTVHCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNCC1=NC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Prop 2 Yn 1 Yl Quinolin 2 Ylmethyl Amine and Its Analogues

Direct Synthesis Approaches to (Prop-2-yn-1-yl)(quinolin-2-ylmethyl)amine

The most straightforward methods for preparing the title compound involve the direct coupling of a quinoline-based electrophile with a propargylamine (B41283) nucleophile. These approaches are characterized by their high convergence and specificity.

Reductive Amination Protocols

Reductive amination is a highly effective and widely used method for forming carbon-nitrogen bonds. This process is ideal for the synthesis of this compound. The protocol typically involves two main steps: the initial reaction of an aldehyde with a primary amine to form an imine (Schiff base) intermediate, followed by the reduction of this imine to the target secondary amine. humanjournals.com

In a typical procedure, quinoline-2-carbaldehyde is condensed with propargylamine. researchgate.net This initial reaction forms the N-(quinolin-2-ylmethylene)prop-2-yn-1-amine intermediate. This imine is then reduced in situ without isolation. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.net The reaction is generally carried out in a suitable alcoholic solvent, such as methanol, and proceeds to completion under mild conditions. researchgate.net The final product is then isolated and purified using standard techniques like column chromatography.

Precursor Design and Elaboration (e.g., from quinoline-2-carbaldehyde)

The key precursor for the reductive amination pathway is quinoline-2-carbaldehyde. researchgate.netnih.gov This aldehyde contains the necessary quinoline-2-ylmethyl scaffold and a reactive carbonyl group perfectly positioned for elaboration. The synthesis of quinoline-2-carbaldehyde itself is well-established in chemical literature. researchgate.netnih.gov

The reaction mechanism begins with the nucleophilic attack of the primary amine (propargylamine) on the electrophilic carbonyl carbon of quinoline-2-carbaldehyde. This is followed by dehydration to yield the critical imine intermediate. The subsequent reduction step, typically with a hydride-based reducing agent, converts the C=N double bond of the imine into a C-N single bond, affording the final secondary amine product, this compound. humanjournals.com

Synthesis of Related Propargylamino-Quinoline Derivatives

Beyond the direct synthesis of the title compound, a broader range of methodologies exists for creating the propargylamino-quinoline scaffold, often with diverse substitution patterns. These methods are particularly valuable in medicinal chemistry for generating libraries of related compounds.

One-Pot Multicomponent Reactions (MCRs) for Scaffold Assembly

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single operation. nih.govnih.gov For the synthesis of propargylamino-quinoline derivatives, the A³ coupling reaction (Aldehyde-Alkyne-Amine) is particularly relevant. researchgate.netresearchgate.netresearchgate.net

In this approach, an aniline (B41778), an aldehyde, and a terminal alkyne react in the presence of a catalyst to form a propargylamine intermediate, which then undergoes an intramolecular cyclization to build the quinoline (B57606) ring system. researchgate.netresearchgate.net This strategy is highly atom-economical and allows for significant structural diversity by simply varying the three initial components. While this method often generates the quinoline ring itself rather than starting with a pre-formed one, it represents a key strategy for accessing the broader class of compounds containing both quinoline and propargylamine motifs.

Transition Metal-Catalyzed Coupling Reactions

Transition metals play a pivotal role in catalyzing the formation of the bonds necessary to assemble propargylamino-quinoline structures. Catalysts based on metals such as ruthenium, zinc, tin, and indium have been successfully employed. nih.govbohrium.comnih.govrsc.org

For instance, a Ruthenium-H complex has been shown to be a highly effective catalyst for the three-component deaminative coupling of anilines, aldehydes, and allylamines to generate 2,3-disubstituted quinolines. bohrium.comnih.gov Similarly, zinc(II) triflate has been used to catalyze the multicomponent coupling of anilines, aldehydes, and alkynes to produce quinoline derivatives under solvent-free conditions. nih.gov These methods often proceed through the in-situ formation of an imine, followed by a metal-mediated coupling and annulation sequence to yield the final heterocyclic product.

Among the transition metals, copper holds a prominent place in the synthesis of propargylamino-quinolines. Copper catalysts are valued for their low cost, low toxicity, and high efficiency in promoting key bond-forming reactions. researchgate.netresearchgate.netnih.govmdpi.com

Copper(I) salts, such as copper(I) bromide (CuBr), are particularly effective in catalyzing the A³ coupling reaction to produce propargylamine intermediates that can be converted to quinolines. researchgate.netnih.gov The mechanism involves the copper-catalyzed activation of the terminal alkyne, facilitating its addition to the imine formed from the aldehyde and amine. Furthermore, copper catalysts are employed in the intramolecular cyclization of N-propargyl-containing precursors to form fused heterocyclic systems. nih.govfigshare.com These processes provide a robust and versatile route to a wide array of substituted quinoline derivatives containing the propargylamino moiety.

Below is a table summarizing various copper-catalyzed methodologies.

| Catalyst | Reaction Type | Substrates | Product Type | Ref. |

| Copper(I) complexes | A³ Coupling / Cyclization | Aniline, Aromatic Aldehyde, Alkyne | 2,4-Disubstituted Quinolines | researchgate.net |

| CuBr | Intramolecular Cyclization | N-propargyl-adenine | Purine-fused tricyclics | nih.gov |

| Copper Acetate | Domino Reaction / Cyclization | Saturated Ketones, Anthranils | 3-Substituted Quinolines | mdpi.com |

| Cu(0) / AgOTf | [4+1+1] Annulation | Sulfoxonium ylides, Anthranils | 2,3-Diaroylquinolines | mdpi.com |

Palladium-Catalyzed Processes

Palladium catalysis offers robust and versatile methods for the synthesis of the quinoline core structure inherent to this compound and its analogues. These processes often involve oxidative cyclization and C-H activation, enabling the construction of the heterocyclic ring from readily available precursors.

One notable strategy involves the palladium-catalyzed oxidative cyclization of aryl allyl alcohols with anilines. rsc.org This method is advantageous as it proceeds under redox-neutral conditions without the need for acids, bases, or other additives, and tolerates a range of functional groups, including electron-withdrawing ones. rsc.org The reaction mechanism is thought to begin with the palladium-catalyzed oxidation of the alcohol to an α,β-unsaturated aldehyde, which then condenses with aniline to form an imine intermediate. mdpi.com Subsequent palladium-catalyzed dimerization and cyclization yield the quinoline ring. mdpi.com

Another powerful approach is the palladium-catalyzed aerobic oxidative annulation involving allylic C-H activation. mdpi.com This process can generate disubstituted quinolines from olefins, where a π-allylpalladium species is formed as a key intermediate. mdpi.com These methods provide efficient pathways to functionalized quinolines that can then be elaborated to introduce the propargylamine side chain. For instance, a 2-methylquinoline (B7769805) synthesized via a palladium-catalyzed route can be halogenated and subsequently coupled with propargylamine to yield the target compound.

The table below summarizes representative palladium-catalyzed reactions for the synthesis of quinoline derivatives, which are foundational for producing analogues of this compound.

Table 1: Examples of Palladium-Catalyzed Synthesis of Quinoline Analogues

| Reactants | Catalyst System | Conditions | Product Type | Yield | Reference |

| Aryl allyl alcohol, Aniline | Pd(OAc)₂, O₂ | Toluene, 110°C | 2-Substituted Quinoline | High | rsc.orgmdpi.com |

| Olefin, Aromatic Amine | Pd(OAc)₂, O₂ | Toluene, 110°C | 2,3-Disubstituted Quinoline | Moderate to Good | mdpi.com |

| 1,7-Enynes, Hydroxylamine | Palladium catalyst | Not specified | Tricyclic quinolin-2(1H)-one | High | rsc.org |

| 2-(1-Hydroxyprop-2-ynyl)phenols | PdI₂, KI, Morpholine | BmimBF₄, 100°C | 2-Methylene-2,3-dihydrobenzofuran-3-ol | 70%-86% | nih.gov |

Gold-Catalyzed Processes

Gold catalysis has emerged as a powerful tool for the synthesis of quinolines, offering unique reactivity and mild reaction conditions. rsc.org These methods are particularly effective for constructing the quinoline scaffold through annulation and cycloaddition reactions involving alkynes, which are directly relevant to the propargyl moiety of the target compound. rsc.orgbeilstein-journals.org

A significant gold-catalyzed strategy is the [4+2] annulation reaction between terminal arylynes and nitrones, which provides access to various quinoline derivatives. mdpi.com Gold catalysts, being highly alkynophilic, activate the alkyne for nucleophilic attack, initiating a cascade of reactions that culminates in the formation of the quinoline ring. rsc.org This approach is valuable for creating diverse substitution patterns on the quinoline core.

Intramolecular cyclization of precursors containing both an aniline derivative and an alkyne is another prominent gold-catalyzed method. For example, gold catalysts can facilitate the cycloisomerization of α-aminoallenes, which can be generated in situ from propargyl precursors, to form nitrogen-containing heterocycles. nih.gov This type of transformation highlights the potential for gold catalysis to directly involve the propargyl group in the ring-forming process, offering a convergent route to the target molecule's framework.

The table below presents examples of gold-catalyzed reactions used to synthesize quinoline and related heterocyclic structures.

Table 2: Examples of Gold-Catalyzed Synthesis of Quinoline and Heterocyclic Analogues

| Reactants | Catalyst System | Reaction Type | Product Type | Reference |

| Terminal Arylynes, Nitrones | Gold catalyst | [4+2] Annulation | Quinoline Derivatives | mdpi.com |

| Aniline derivatives, Alkynes | Gold catalyst | Intermolecular Annulation | Quinolines | rsc.org |

| Azide-tethered alkynes | Gold catalyst | Intramolecular Cyclization | Quinolines | rsc.org |

| α-Aminoallene | AuCl, Imidazole | Cycloisomerization | Dihydropyrrole | nih.gov |

Functionalization and Derivatization Strategies of the Quinoline and Propargyl Moieties

Once the basic this compound scaffold is assembled, further functionalization of both the quinoline ring and the propargyl side chain can be undertaken to generate a diverse library of analogues.

The quinoline moiety is amenable to a wide range of C-H functionalization reactions, which allow for the direct introduction of new substituents without the need for pre-functionalized starting materials. mdpi.com Transition metal-catalyzed C-H activation is a particularly powerful strategy for regioselective modification. mdpi.com For example, palladium-catalyzed C-2 oxidative cross-coupling can introduce aryl or alkyl groups at the position adjacent to the nitrogen atom. mdpi.com Similarly, rhodium and copper-based catalytic systems have been developed for the alkylation and amination of quinoline N-oxides, which can subsequently be reduced to the corresponding functionalized quinolines. mdpi.com

The propargyl group is also a versatile handle for derivatization. The terminal alkyne can participate in a variety of reactions, including Sonogashira coupling to introduce aryl or vinyl substituents, click chemistry (cycloaddition with azides) to form triazoles, and Mannich reactions to add aminomethyl groups. Furthermore, the propargyl moiety can undergo isomerization to an allene, which can then participate in subsequent cyclization or addition reactions. nih.gov A sequence of propargyl-allenyl isomerization followed by an aza-electrocyclization has been described as a method for synthesizing polyfunctionalized quinolines, directly utilizing the reactivity of the propargyl group to build complexity. nih.govmdpi.com

Table 3: Selected Functionalization Strategies for Quinoline and Propargyl Groups

| Moiety | Reaction Type | Reagents/Catalyst | Functional Group Introduced | Reference |

| Quinoline | C-H Alkylation | Rh/PCy₃, Alkene | Alkyl | mdpi.com |

| Quinoline | C-H Carbamoylation | CuBr, Hydrazinecarboxamide | Carbamoyl | mdpi.com |

| Quinoline | C-H Amination | Cu(OAc)₂, Lactam | Amino | mdpi.com |

| Propargyl | Propargyl-Allenyl Isomerization / Aza-electrocyclization | Base / Heat | Fused ring system | nih.gov |

| Propargyl | Cyclization/Isomerization | Not specified | Functionalized Quinoline | mdpi.com |

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinolines to minimize environmental impact and improve efficiency. nih.govnih.gov These approaches focus on reducing the use of hazardous solvents and reagents, lowering energy consumption, and designing atom-economical reactions. nih.gov

One prominent green strategy is the use of alternative energy sources like microwave irradiation. nih.govresearchgate.net Microwave-assisted synthesis can dramatically reduce reaction times and often leads to higher yields compared to conventional heating. nih.gov The Friedländer reaction, a classic method for quinoline synthesis, has been adapted to microwave conditions, often using environmentally benign solvents like water or ethanol. mdpi.com

The development of metal-free synthetic routes is another key area of green chemistry. nih.gov For instance, a strategy for synthesizing quinoline derivatives from 2-methylquinolines and 2-styrylanilines has been developed that avoids the need for transition metals, offering a more environmentally friendly pathway. nih.gov

Furthermore, the use of recyclable catalysts and green solvents like ionic liquids represents a significant advance. nih.gov A palladium-catalyzed cycloisomerization has been successfully performed in an ionic liquid medium, where the catalytic system could be recycled multiple times without a significant loss of activity. nih.gov One-pot multicomponent reactions are also a cornerstone of green quinoline synthesis, as they reduce the number of synthetic steps and purification procedures, thereby minimizing waste. nih.govresearchgate.net

Chemical Transformations and Reaction Pathways of Prop 2 Yn 1 Yl Quinolin 2 Ylmethyl Amine

Alkyne-based Reactions

The terminal alkyne group is a highly versatile functional group that participates in a variety of addition and cyclization reactions. Its reactivity is central to the utility of (Prop-2-yn-1-yl)(quinolin-2-ylmethyl)amine in constructing more complex molecular architectures.

Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition)

The most prominent reaction involving the alkyne moiety of this compound is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is a cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. organic-chemistry.orgsigmaaldrich.com The CuAAC reaction involves the [3+2] cycloaddition of the terminal alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst, which selectively produces 1,4-disubstituted 1,2,3-triazole rings. nih.govnih.govnih.govnih.gov

This transformation is particularly valuable for linking the quinoline (B57606) scaffold to other molecules in fields like medicinal chemistry and materials science. nih.govresearchgate.net The resulting triazole ring is not merely a linker but is also a stable, aromatic heterocycle that can act as a pharmacophore or a rigid structural unit. nih.govmdpi.com The reaction is known for its exceptional reliability, specificity, and tolerance of a wide variety of functional groups, allowing it to be performed in various solvents, including aqueous media. sigmaaldrich.comnih.gov

The general mechanism of the CuAAC reaction proceeds at an accelerated rate (10⁷ to 10⁸ times faster than the uncatalyzed thermal reaction) and overcomes the lack of regioselectivity seen in the thermal Huisgen 1,3-dipolar cycloaddition, which often yields a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgnih.gov The copper-catalyzed pathway ensures the specific formation of the 1,4-disubstituted product. nih.govrkmmanr.org

| Reactants | Catalyst System | Solvent | Conditions | Product Type | Yield |

| This compound + Benzyl Azide | Cu(OAc)₂ | t-BuOH-H₂O | Room Temp, 16-22h | 1-Benzyl-4-((quinolin-2-ylmethyl)aminomethyl)-1H-1,2,3-triazole | 86-90% rkmmanr.org |

| This compound + Phenyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | Dichloromethane/H₂O | Room Temp | 1-Phenyl-4-((quinolin-2-ylmethyl)aminomethyl)-1H-1,2,3-triazole | High nih.govrsc.org |

| This compound + Azidomethyl Pyrene | CuI | THF | Reflux | 1-(Pyren-1-ylmethyl)-4-((quinolin-2-ylmethyl)aminomethyl)-1H-1,2,3-triazole | Good researchgate.net |

| This compound + Various Organic Azides | Immobilized CuI on Alumina | Water/DMF | Microwave Irradiation | Various 1,4-disubstituted 1,2,3-triazoles | 70-98% mdpi.com |

Cycloaddition Reactions (beyond Click)

Beyond the well-known CuAAC reaction, the alkyne functionality of this compound can participate in other cycloaddition reactions. The Huisgen 1,3-dipolar cycloaddition, the parent reaction of CuAAC, can occur thermally with various 1,3-dipoles, although it may lack the regioselectivity of the catalyzed version. organic-chemistry.orgnih.gov

Azomethine ylides, which can be generated in situ from the condensation of α-amino acids with aldehydes, are another class of 1,3-dipoles that react with alkynes. mdpi.com The reaction of such ylides with the propargyl group would lead to the formation of dihydropyrrole derivatives. These reactions provide access to five-membered nitrogen-containing heterocycles. nih.govmdpi.comrsc.org The regiochemistry of these cycloadditions is governed by orbital, steric, and electronic factors of both the dipole and the dipolarophile (the alkyne). nih.gov

Furthermore, the alkyne can act as a dienophile in Diels-Alder [4+2] cycloaddition reactions, particularly when reacted with electron-rich dienes. However, as an unactivated alkyne, harsh reaction conditions are typically required. The reaction can also proceed via an inverse-electron-demand Diels-Alder pathway if paired with a suitable electron-deficient diene.

Hydroamination Reactions

Hydroamination involves the addition of an N-H bond across the carbon-carbon triple bond. This reaction is an atom-economical method for synthesizing enamines or imines, which can then tautomerize or be hydrolyzed to ketones. acs.org The hydroamination of the alkyne in this compound can proceed either intermolecularly with an external amine or intramolecularly involving the molecule's own secondary amine.

Intramolecular hydroamination would result in a cyclization reaction. Depending on the mode of attack, either a five-membered (5-exo-dig) or a six-membered (6-endo-dig) heterocyclic ring could be formed. Such reactions are often catalyzed by late transition metals like gold, ruthenium, or copper. acs.org For terminal alkynes, these reactions can be highly regioselective, leading to either Markovnikov or anti-Markovnikov addition products, depending on the catalyst system used. acs.orgnih.gov The cyclization of a related N-propargyl amine would lead to the formation of substituted piperidines or pyrrolidines, valuable scaffolds in medicinal chemistry.

Amine-based Reactions

The secondary amine in this compound is a nucleophilic center that can undergo various chemical transformations, including derivatization through alkylation or acylation.

Derivatization of the Secondary Amine Nitrogen

The nitrogen atom of the secondary amine possesses a lone pair of electrons, making it nucleophilic and basic. It can readily react with electrophiles to form a variety of derivatives.

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) under basic conditions results in the formation of a tertiary amine. The choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent (e.g., DMF, acetonitrile) can influence the reaction rate and yield. researchgate.netjuniperpublishers.com This derivatization is useful for modifying the steric and electronic properties of the molecule.

N-Acylation: The secondary amine can be acylated using acyl chlorides or acid anhydrides in the presence of a base (like triethylamine or pyridine) to form amides. nih.gov For example, reaction with acetyl chloride would yield N-(quinolin-2-ylmethyl)-N-(prop-2-yn-1-yl)acetamide. This transformation is often used to install protecting groups or to synthesize amide-containing target molecules.

N-Sulfonylation: Reaction with sulfonyl chlorides, such as 2-naphthalenesulfonyl chloride or p-toluenesulfonyl chloride, yields sulfonamides. nih.gov This reaction is robust and typically proceeds to completion, providing stable derivatives.

| Reaction Type | Electrophile | Reagent/Conditions | Product Class |

| N-Alkylation | Alkyl Halide (R-X) | Base (e.g., K₂CO₃), DMF | Tertiary Amine |

| N-Acylation | Acyl Chloride (RCOCl) | Base (e.g., Et₃N), CH₂Cl₂ | Amide |

| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Base (e.g., Pyridine) | Sulfonamide |

| Michael Addition | α,β-Unsaturated Carbonyl | Base catalyst | β-Amino carbonyl compound |

Quinoline Ring Modifications and Reactions

The quinoline ring is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring. This fusion results in a complex electronic environment where the benzene ring (carbocyclic part) is generally more susceptible to electrophilic attack, while the pyridine ring (heterocyclic part) is more prone to nucleophilic attack. The reactivity of the quinoline core in this compound is significantly modulated by the aminoalkyl substituent at the 2-position.

Substituent Effects on Reactivity

The (prop-2-yn-1-yl)(methyl)amino group attached to the 2-position of the quinoline ring plays a crucial role in directing the regioselectivity and influencing the rate of chemical reactions. As an aminoalkyl group, it is generally considered to be electron-donating, thereby activating the quinoline ring system towards electrophilic substitution.

Electrophilic Substitution:

In an unsubstituted quinoline molecule, electrophilic aromatic substitution, such as nitration and halogenation, typically occurs at the 5- and 8-positions of the benzene ring. uomustansiriyah.edu.iqlibretexts.org This preference is attributed to the greater stability of the corresponding cationic intermediates (arenium ions). The presence of the electron-donating aminoalkyl group at the C2-position is expected to further activate the quinoline ring. However, the directing effect of this substituent can be complex. While electron-donating groups generally direct ortho- and para- to their position, in the context of the quinoline ring, this can translate to enhanced reactivity at various positions. The lone pair of electrons on the nitrogen atom can be delocalized into the ring system, increasing the electron density and making the ring more nucleophilic. nih.gov This increased nucleophilicity facilitates reactions with electrophiles.

The precise regiochemical outcome of electrophilic substitution on this compound is not extensively documented in dedicated studies. However, based on general principles of electrophilic aromatic substitution on substituted quinolines, it can be inferred that the electron-donating nature of the 2-aminoalkyl group would likely enhance the reactivity of the benzene portion of the quinoline ring, potentially leading to substitution at the 5- and 8-positions under milder conditions than required for unsubstituted quinoline. The directing effect might also influence the pyridine ring, though to a lesser extent for electrophilic attack.

Nucleophilic Substitution:

The pyridine ring of quinoline is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. organic-chemistry.orgnih.gov The presence of the aminoalkyl group at the 2-position in this compound would generally be expected to decrease the electrophilicity of this position, making direct nucleophilic substitution at C2 less favorable unless the amino group itself acts as a leaving group under specific conditions. However, nucleophilic attack on other positions, such as C4, might still be possible, especially if the quinoline nitrogen is quaternized or if there are other activating groups present on the ring. In some cases, strong nucleophiles like organolithium reagents can add to the C2 position even in the presence of an amino group. nih.gov

The table below summarizes the expected influence of the 2-aminoalkyl substituent on the reactivity of the quinoline ring.

| Reaction Type | Position(s) on Unsubstituted Quinoline | Expected Effect of 2-Aminoalkyl Substituent | Probable Regioselectivity |

| Electrophilic Substitution | 5 and 8 | Activating | 5- and 8-positions, potentially others |

| Nucleophilic Substitution | 2 and 4 | Deactivating at C2 | C4 (if activated) |

Annulation Reactions

Annulation reactions involving the quinoline ring of this compound or its reactive propargyl side chain offer a powerful strategy for the synthesis of novel polycyclic and fused heterocyclic systems. These reactions can proceed through various mechanisms, including intramolecular cyclizations and intermolecular cycloadditions.

While specific examples of annulation reactions starting directly from this compound are not prevalent in the reviewed literature, related transformations provide insight into its potential. The presence of the propargyl group is particularly significant, as the terminal alkyne is a versatile functional group for cyclization and cycloaddition reactions.

Intramolecular Cyclization:

The combination of the quinoline nucleus and the N-propargyl group within the same molecule creates the potential for intramolecular cyclization reactions to form new rings. For instance, silver-catalyzed cycloisomerization of N-(prop-2-yn-1-yl)pyridin-2-amines is a known method for the synthesis of imidazo[1,2-a]pyridines. researchgate.netcsic.es A similar strategy could potentially be applied to this compound, where the nitrogen of the quinoline ring or the exocyclic amine could participate in a cyclization with the propargyl group, leading to fused polycyclic structures. Acid-catalyzed intramolecular cyclization of urea derivatives containing an alkyne moiety is another example of forming new heterocyclic rings. mdpi.com

Cycloaddition Reactions:

The quinoline ring itself can participate in cycloaddition reactions, although this often requires photochemical activation to overcome its aromatic stability. nih.govnih.gov For example, photochemical dearomative [4+2] cycloaddition of quinolines with alkenes has been reported to produce bridged polycycles. nih.gov

More relevant to the structure of this compound are cycloaddition reactions that involve the propargyl group. The alkyne functionality can act as a dienophile or a dipolarophile in [4+2] and [3+2] cycloaddition reactions, respectively. For instance, [3+2] cycloaddition reactions between nitroalkenes and nitrylimines are known to form pyrazolines. mdpi.com It is conceivable that the propargyl group in the target molecule could react with various 1,3-dipoles to construct five-membered heterocyclic rings fused to or substituted on the quinoline scaffold. Additionally, catalyst-free dehydration/[3+2] cycloaddition reactions of 2-methylquinolines with aldehydes and alkynoates have been shown to produce pyrrolo[1,2-a]quinolines, highlighting the reactivity of the quinoline system in forming fused heterocycles. figshare.com

The following table provides a conceptual overview of potential annulation reactions involving this compound.

| Reaction Type | Reactive Moieties | Potential Product Type |

| Intramolecular Cyclization | Quinoline N, Propargyl group | Fused imidazoquinoline derivatives |

| [4+2] Cycloaddition (photochemical) | Quinoline ring, Alkene | Bridged polycyclic quinolines |

| [3+2] Cycloaddition | Propargyl group, 1,3-Dipole | Quinoline-substituted five-membered heterocycles |

Further research is needed to explore these potential reaction pathways and to fully elucidate the synthetic utility of this compound as a building block for complex heterocyclic architectures.

Structural Elucidation and Conformational Analysis of Prop 2 Yn 1 Yl Quinolin 2 Ylmethyl Amine and Its Analogues

Spectroscopic Characterization Techniques

Specific experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for (Prop-2-yn-1-yl)(quinolin-2-ylmethyl)amine are not available in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published ¹H or ¹³C NMR spectral data for this compound were found.

Mass Spectrometry (MS)

No mass spectrometry data, including high-resolution mass spectra (HRMS) to confirm the elemental composition, could be retrieved for this compound.

Infrared (IR) Spectroscopy

The characteristic vibrational frequencies from an IR spectrum for this compound are not documented in the available sources.

X-ray Diffraction Analysis of Crystalline Forms

There is no information available regarding the single-crystal X-ray diffraction analysis of this compound. Consequently, data on its crystalline form, unit cell parameters, and molecular geometry determined by this method cannot be provided.

Analysis of Intermolecular Interactions and Crystal Packing

Without crystallographic data from X-ray diffraction, an analysis of the intermolecular interactions, such as hydrogen bonding or aromatic interactions, and the crystal packing of this compound cannot be conducted.

Computational Chemistry and in Silico Investigations of Prop 2 Yn 1 Yl Quinolin 2 Ylmethyl Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which in turn dictate the molecule's reactivity, stability, and spectroscopic characteristics.

Electronic Structure Analysis

A comprehensive search of the scientific literature did not yield specific studies on the electronic structure of (Prop-2-yn-1-yl)(quinolin-2-ylmethyl)amine. However, DFT studies on analogous quinoline (B57606) derivatives are common and provide a framework for what such an analysis would entail. Typically, these investigations focus on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

For a molecule like this compound, an electronic structure analysis would likely reveal the distribution of electron density, highlighting the electron-rich and electron-poor regions. The quinoline ring system, with its aromatic and heterocyclic nature, would be a key area of interest, as would the propargyl group with its electron-rich triple bond.

Table 1: Hypothetical Electronic Properties of this compound based on Typical DFT Calculations for Similar Compounds

| Parameter | Predicted Value/Characteristic | Significance |

| HOMO Energy | Indicates the ability to donate an electron. | |

| LUMO Energy | Indicates the ability to accept an electron. | |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability. | |

| Dipole Moment | Influences solubility and intermolecular interactions. | |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. |

Note: The values in this table are hypothetical and serve as an illustration of what a DFT study would determine. No specific experimental or computational data for this compound is currently available.

Spectroscopic Property Prediction

Theoretical calculations are also instrumental in predicting spectroscopic properties, which can aid in the characterization of a compound. Methods like time-dependent DFT (TD-DFT) can be used to predict UV-Vis absorption spectra, while calculations of vibrational frequencies can help in interpreting infrared (IR) and Raman spectra.

No specific studies on the predicted spectroscopic properties of this compound were found. Such a study would involve optimizing the molecule's geometry and then calculating its vibrational modes and electronic transitions. These theoretical spectra could then be compared with experimental data to confirm the structure of the compound.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational techniques used to study the behavior of molecules and their interactions with biological targets. These methods are particularly valuable in drug discovery and materials science.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to a protein target.

There are no published molecular docking studies specifically involving this compound. However, the quinoline scaffold is a common feature in many biologically active compounds, and the propargyl group is known to be a key functional group in certain enzyme inhibitors, such as monoamine oxidase (MAO) inhibitors. A hypothetical docking study could explore the binding of this compound to the active site of enzymes like MAO-A or MAO-B. Such a study would predict the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.

Conformational Analysis and Stability Predictions

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of a molecule is crucial as it can influence its biological activity.

Specific conformational analysis and stability prediction studies for this compound are not available in the current literature. A computational study on this topic would likely involve rotating the single bonds in the molecule, such as the bond connecting the quinoline ring to the methylamine (B109427) group and the bond connecting the methylamine to the propargyl group, to identify the most stable, low-energy conformations.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

No QSAR studies that include this compound were found. To perform a QSAR study, a dataset of structurally related compounds with measured biological activity would be required. Various molecular descriptors, such as physicochemical properties and topological indices, would be calculated for each compound, and a mathematical model would be developed to correlate these descriptors with the observed activity.

Research on "this compound" Remains Undisclosed in Public Scientific Literature

Following a comprehensive search of publicly available scientific databases and peer-reviewed literature, no specific research data was found for the chemical compound This compound pertaining to its design, synthesis, or application in chemical biology and advanced materials.

The investigation sought to find documented studies on this specific molecule in the following areas:

Design and Synthesis of Multi-Target Directed Ligands

Enzyme inhibitory studies, particularly against cholinesterases and monoamine oxidases

Metal chelation investigations

Antioxidant activity evaluations

Antimicrobial Research Applications

Antibacterial activity

Antifungal activity

While the core components of the molecule—the quinoline ring and the propargylamine (B41283) (prop-2-yn-1-yl amine) moiety—are individually well-documented in medicinal chemistry, the specific conjugate this compound does not appear in the searched scientific records.

The quinoline scaffold is a "privileged structure" known to be the basis for a wide array of biologically active compounds with demonstrated antimicrobial, antioxidant, and enzyme-inhibiting properties. Similarly, the propargylamine group is a key pharmacophore in several enzyme inhibitors, most notably as an irreversible inhibitor of monoamine oxidases (MAOs).

The combination of these two moieties into the single structure of this compound suggests a rational design strategy for creating multi-target directed ligands. However, the synthesis and subsequent biological evaluation of this specific compound have not been published in the accessible literature. Therefore, no data tables, research findings, or detailed discussions regarding its activity in the requested areas can be provided.

Research Applications in Chemical Biology and Advanced Materials

Antimicrobial Research Applications

Antitubercular Activity

There is no available data on the antitubercular properties of (Prop-2-yn-1-yl)(quinolin-2-ylmethyl)amine. The quinoline (B57606) scaffold is a known component in several antitubercular agents, and research continues to explore new derivatives for activity against Mycobacterium tuberculosis. acs.orgresearchgate.netnih.gov Nevertheless, these investigations have not reported on the specified compound.

Anticancer Research Applications

Antiproliferative Activity

Specific data regarding the antiproliferative effects of this compound on any cancer cell lines could not be located in the reviewed literature. Many quinoline-based molecules have been synthesized and tested for their ability to inhibit cancer cell growth, but none of these studies have focused on this particular derivative. mdpi.comnih.gov

Apoptosis Induction and Cell Cycle Modulation Studies

Similarly, there is a lack of research into the potential of this compound to induce apoptosis or modulate the cell cycle in cancer cells. While other quinoline derivatives have been shown to trigger programmed cell death and interfere with cell cycle progression, this specific compound remains uninvestigated in this context. tandfonline.comnih.gov

Other Biological Activities under Investigation

Anticonvulsant Studies

No published studies have assessed the anticonvulsant potential of this compound. Although compounds containing the quinoline nucleus have been explored for their effects on the central nervous system and potential use in treating seizures, research on the title compound is absent. mdpi.com

Antihypertensive Studies

While the broader class of quinoline derivatives has been investigated for various pharmacological activities, including antihypertensive effects, specific studies focusing on this compound in this capacity are not extensively documented in the current scientific literature. Research into quinoline-based compounds has identified some derivatives with antihypertensive properties, often attributed to mechanisms such as beta-blocking or angiotensin-converting enzyme (ACE) inhibition. nih.govrsc.orgresearchgate.net For instance, certain 8-substituted quinolines bearing aryloxypropanolamine moieties have demonstrated effects correlated with beta-blocking properties. nih.govresearchgate.net Other research has explored quinoline-appended chalcone (B49325) derivatives as potential ACE inhibitors. rsc.orgresearchgate.net However, dedicated research to evaluate the specific antihypertensive potential of the this compound structure has not been found.

Anti-inflammatory Research

The quinoline scaffold is a recurring motif in the development of new anti-inflammatory agents, with various derivatives being explored for their ability to target key inflammatory pathways. biointerfaceresearch.comresearchgate.net Medicinal chemistry efforts have shown that the anti-inflammatory activities of quinoline derivatives are highly dependent on the nature and position of substituents on the quinoline ring, leading to compounds that can inhibit targets like cyclooxygenase (COX) and other enzymes involved in inflammation. nih.govnih.gov Despite this broad interest in the quinoline core, specific research detailing the anti-inflammatory properties of this compound is not available in the reviewed literature.

Antimalarial and Anti-HIV Research

The quinoline nucleus is historically significant in medicinal chemistry, forming the backbone of well-known antimalarial drugs like chloroquine (B1663885) and quinine. nih.govnih.gov This has spurred extensive research into new quinoline derivatives to combat drug-resistant strains of malaria parasites. nih.govexcli.de Similarly, various classes of quinoline derivatives have been designed and synthesized as potential anti-HIV agents, targeting viral enzymes such as reverse transcriptase. nih.govmdpi.comnih.gov However, specific studies evaluating the efficacy of this compound against malarial parasites or the human immunodeficiency virus (HIV) have not been identified in the scientific literature.

Applications in Materials Science and Industrial Chemistry

Corrosion Inhibition Studies

Quinoline and its derivatives are recognized as effective corrosion inhibitors, particularly for mild steel in acidic environments like hydrochloric acid (HCl). derpharmachemica.comresearchgate.net The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process. researchgate.netnajah.edu The inhibition mechanism involves the interaction of the inhibitor molecule with the steel surface through the quinoline ring's π-electrons and the lone pair of electrons on the nitrogen heteroatom, which can coordinate with the vacant d-orbitals of iron atoms. researchgate.netbiointerfaceresearch.com

While studies on the specific compound this compound are not available, research on analogous quinoline derivatives demonstrates their significant potential. The presence of the electron-rich quinoline ring and the nitrogen atom in the amine side chain of the target molecule suggests a strong affinity for metal surfaces. Studies on related quinoline derivatives show that inhibition efficiency increases with the concentration of the inhibitor. researchgate.netbohrium.com

For example, research on other quinoline derivatives tested as corrosion inhibitors for mild steel in 1 M HCl has yielded significant results. The performance of these inhibitors is typically evaluated using weight loss measurements and electrochemical techniques such as electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization.

Table 1: Inhibition Efficiency of a Representative Quinoline Derivative (8QN3) in 1 M HCl Data extracted from a study on 5-(azidomethyl)quinolin-8-ol (B3033225) (8QN3), a related quinoline derivative.

| Concentration (M) | Inhibition Efficiency (%) |

| 5x10⁻³ | 90 |

| 1x10⁻³ | 87 |

| 5x10⁻⁴ | 83 |

| 1x10⁻⁴ | 76 |

| 5x10⁻⁵ | 68 |

| 1x10⁻⁵ | 57 |

These studies reveal that such compounds typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netnajah.edu The adsorption of these inhibitor molecules on the steel surface generally follows the Langmuir adsorption isotherm model. researchgate.netbohrium.com The combination of the quinoline scaffold and an amine-containing side chain makes this compound a promising candidate for industrial applications in acid cleaning, pickling, and oil recovery processes. derpharmachemica.com

Fluorescent Probe and Sensor Development

The this compound molecule combines two key structural features that make it highly suitable for the development of fluorescent probes and sensors. Firstly, the quinoline ring is an intrinsic fluorophore, a compound that can absorb light at a specific wavelength and re-emit it at a longer wavelength. mdpi.com Quinoline derivatives are widely used as the fluorescent signaling unit in chemosensors designed to detect various analytes, including metal ions. mdpi.com

Secondly, the prop-2-yn-1-yl (propargyl) group serves as a versatile chemical handle for bioconjugation. The terminal alkyne of the propargyl group is a key participant in highly efficient and specific "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). researchgate.netmdpi.com This reaction allows the fluorescent quinoline moiety to be covalently and stably attached to a wide array of target molecules, such as proteins, nucleic acids, or other biomolecules that have been modified to contain an azide (B81097) group. researchgate.net

This "click and probe" strategy enables the specific labeling of biological targets for visualization and tracking within complex systems. A fluorescent probe based on the this compound scaffold could be used to:

Label and image specific proteins or cellular components.

Develop activity-based probes to study enzyme function.

Construct sensors where binding to an analyte modulates the fluorescent properties of the quinoline core.

The synthesis of N-(prop-2-yn-1-yl)aniline and N-(prop-2-yn-1-yl)quinoline derivatives has been documented, highlighting the accessibility of structures that incorporate the key propargylamine (B41283) functionality, which is central to the design of such advanced chemical probes. rsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (Prop-2-yn-1-yl)(quinolin-2-ylmethyl)amine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. A reported approach involves reacting quinolin-2-ylmethylamine with propargyl bromide in the presence of a base (e.g., K₂CO₃) under inert conditions (N₂ atmosphere). Solvent choice (DMF or acetonitrile) and temperature (40–60°C) are critical for optimizing yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Quinoline protons appear downfield (δ 8.0–9.0 ppm); propargyl protons show a triplet (δ ~2.5 ppm) and alkynyl carbons at ~70–80 ppm .

- HRMS : Confirms the molecular ion peak (e.g., [M+H]⁺).

- FTIR : Identifies N-H stretches (~3300 cm⁻¹) and alkyne C≡C (~2100 cm⁻¹) .

- X-ray crystallography : SHELX software refines crystal structures, validating bond lengths and angles .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and goggles. Use a fume hood to avoid inhalation .

- Storage : Keep in a sealed container under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation .

- Exposure response : For skin contact, rinse with water for 15 minutes; consult SDS for H315 (skin irritation) and H319 (eye irritation) classifications .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Purity validation : Use HPLC (>95% purity) and elemental analysis to rule out impurities .

- Assay standardization : Replicate assays under controlled conditions (e.g., fixed pH, temperature, and cell lines).

- Orthogonal assays : Compare enzymatic inhibition (e.g., tyrosinase activity) with cell-based viability assays to confirm target specificity .

- Structural analogs : Test derivatives to isolate functional groups responsible for activity discrepancies .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model binding modes with enzymes (e.g., tyrosinase or SSAO/VAP-1). Focus on quinoline’s π-π stacking and propargyl’s hydrogen-bonding potential .

- MD simulations : GROMACS assesses binding stability over 100 ns trajectories.

- Pharmacophore modeling : Highlight critical groups (e.g., alkyne for covalent binding) using Schrödinger Suite .

Q. How can the compound’s stability be optimized under varying experimental conditions?

- Methodological Answer :

- pH stability : Use buffered solutions (pH 5–6) to minimize degradation; monitor via HPLC .

- Thermal stability : Lyophilize for long-term storage; avoid temperatures >40°C.

- Light sensitivity : Store solutions in amber vials; add antioxidants (e.g., 0.1% BHT) to prevent alkyne oxidation .

Q. What experimental designs are suitable for studying its mechanism of action in neurological targets?

- Methodological Answer :

- In vitro models : Primary neuronal cultures treated with the compound (1–100 µM) to assess neuroprotection (e.g., MTT assay).

- Enzyme inhibition : Measure acetylcholinesterase (AChE) activity via Ellman’s assay .

- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., BDNF, APP) .

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer :

- Solubility screening : Test in DMSO, ethanol, and chloroform using UV-Vis spectroscopy.

- LogP determination : Experimental shake-flask method vs. computational predictions (e.g., XLogP3) to clarify hydrophobicity .

- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility for biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.